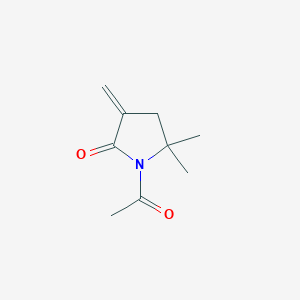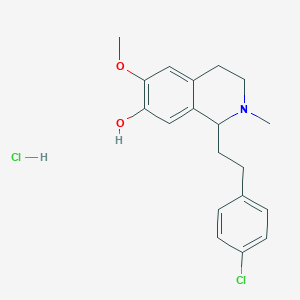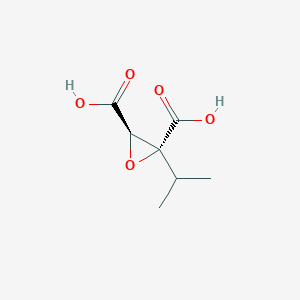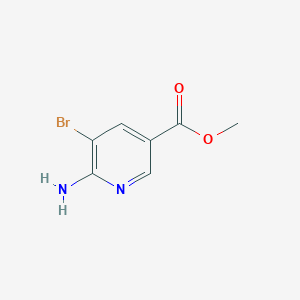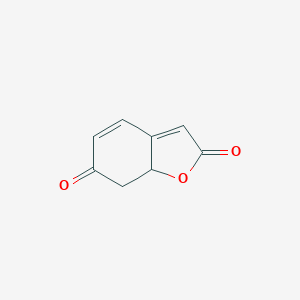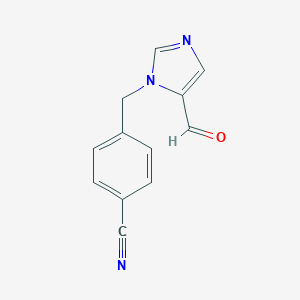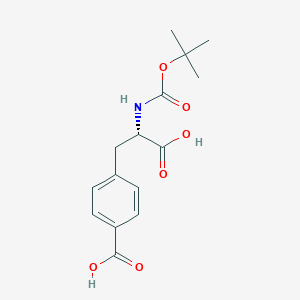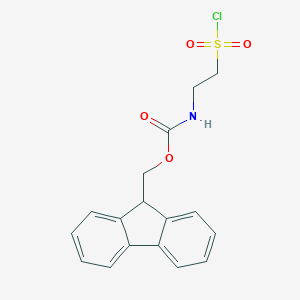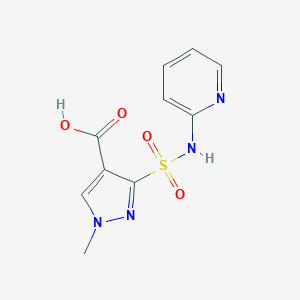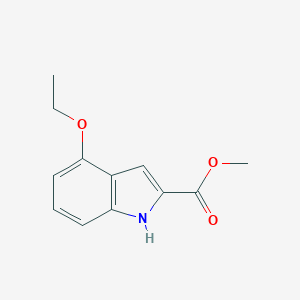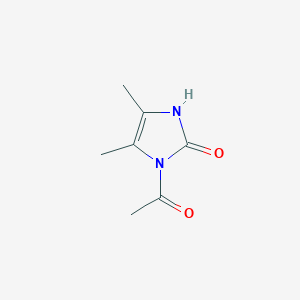
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one, also known as ADI, is a heterocyclic organic compound with a molecular formula of C8H11N2O2. ADI has been extensively studied in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and material science.
Mecanismo De Acción
The exact mechanism of action of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is not fully understood. However, it is believed that 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one exerts its biological effects by interfering with cellular processes, such as DNA synthesis and protein synthesis. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has also been shown to have anticancer properties, inducing apoptosis in cancer cells. In addition, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one in lab experiments is its relatively low cost and easy synthesis. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of using 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one. One area of interest is the development of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one-based anticancer drugs, which could potentially have fewer side effects than current chemotherapy treatments. Another area of interest is the use of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one in the development of novel materials and polymers. Additionally, further studies are needed to better understand the mechanism of action of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one and its potential applications in various fields.
In conclusion, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. Its easy synthesis, stability, and potential biological effects make it a promising compound for future research.
Métodos De Síntesis
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can be synthesized by reacting acetic anhydride with 4,5-dimethylimidazole in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of an intermediate acetylimidazole, which then undergoes cyclization to form 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one. The purity of the synthesized 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can be improved by recrystallization from a suitable solvent, such as ethanol.
Aplicaciones Científicas De Investigación
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been studied for its potential applications in various scientific fields. In pharmacology, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have antifungal, antibacterial, and anticancer properties. In biochemistry, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been used as a substrate for the enzyme nitroreductase, which can convert 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one to a fluorescent product for imaging purposes. In material science, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
3-acetyl-4,5-dimethyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9(6(3)10)7(11)8-4/h1-3H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURAGFOHHFGBJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


